| Plant Source | Plant Part | Key Information | Quantitative Data (if available) |
|---|---|---|---|
| Bauhinia variegata (Orchid Tree) | Leaves | Documented source; contains narcissin [1]. | Specific concentration not provided [1]. |
| Hippophae rhamnoides L. (Sea Buckthorn) | Not Specified | Known source of Isorhamnetin-3-O-rutinoside (this compound) [2]. | Specific concentration not provided [2]. |
| Calendula officinalis (Marigold) | Not Specified | Known source of Isorhamnetin-3-O-rutinoside (this compound) [2]. | Specific concentration not provided [2]. |
For identifying and quantifying flavonoids like this compound in plant matrices, the general methodology involves three key stages [3]. The following workflow outlines a common approach using advanced techniques:
Emerging green technologies are increasingly used to replace conventional solvents [3].
This compound is an isorhamnetin flavonoid conjugated with a disaccharide (rutinose). The following diagram illustrates its biosynthetic relationship with other key flavonoids, which is relevant for understanding its natural occurrence.
Narcissin is a specific flavonol glycoside, a common form in which many flavonoids exist in plants [1].
| Property | Description |
|---|---|
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside [2] |
| Common Names | Isorhamnetin-3-O-rutinoside; Isorhamnetin-3-rutinoside; this compound; Narcissoside [2] [3] |
| Molecular Formula | C₂₈H₃₂O₁₆ [2] [3] |
| Molecular Weight | 624.56 g/mol [3] |
| Structure | Composed of the aglycone (core) isorhamnetin (a 3'-O-methylated flavonol) and a disaccharide sugar moiety, rutinose (comprising rhamnose and glucose), attached at the 3-OH position [4] [1] [2]. |
| Purity (Analytical Standard) | ≥99% (HPLC) [3] |
This compound is widely distributed in various plants and is often a major flavonoid component. The table below summarizes its presence in different plant sources [1].
| Source | Plant Part | Quantitative Data (where available) |
|---|---|---|
| Opuntia ficus-indica (Prickly Pear) | Cladodes, Pulp, Peel | Cladodes: 703.33 ± 28.45 mg/100 g Dry Weight (DW); Pulp: 271.39 ± 25.59 mg/100 g DW; Peel: 254.51 ± 31.03 mg/100 g DW [1] |
| Hippophae rhamnoides (Sea Buckthorn) | Berries, Leaves | Berries: 52.5 - 190.0 mg/100 g DW [1] |
| Ginkgo biloba | Leaves | A known source, specific quantity of this compound not detailed in results [1] |
| Prunus persica (Peach) | Fruit | 0.001 - 0.300 μg/g Fresh Weight (FW) [5] |
| Calendula officinalis (Marigold) | Flowers | A known source, specific quantity of this compound not detailed in results [4] |
Several chromatographic and spectroscopic techniques are routinely used to identify and quantify this compound in plant materials and biological samples [1].
| Method Type | Application with this compound | Key Details / Experimental Protocol |
|---|---|---|
| HPLC / UPLC | Separation, identification, and quantification. | Common protocol uses a C18 reverse-phase column with a mobile phase of acetonitrile (solvent A) and aqueous acid (e.g., 2% acetic acid, solvent B) in a gradient elution. Detection is via Diode-Array Detector (DAD) or mass spectrometry [1] [6]. |
| Mass Spectrometry (MS) | Structural confirmation and sensitive quantification. | Often coupled with LC (LC-MS). Electrospray Ionization (ESI) in negative mode is typical. Identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern [1] [7] [5]. |
| NMR Spectroscopy | Definitive structural elucidation. | Used to confirm the structure of isolated compounds, identifying the aglycone, sugar types, and their linkage positions [1]. |
Recent research highlights this compound's bioactivity, primarily linked to its aglycone, isorhamnetin, released in the gut [4] [1]. It shows promise as an anticancer agent through multiple mechanisms, modulating several key signaling pathways [4].
The following diagram illustrates the core anticancer mechanisms of isorhamnetin, the active aglycone of this compound:
These mechanisms are underpinned by the following experimental evidence:
A significant challenge in using this compound/isorhamnetin as a drug is its limited bioavailability [4]. To address this, researchers are developing nanoformulation-based delivery strategies. These approaches can significantly enhance the compound's solubility, stability, and targeted delivery to tumor sites, positioning it as a more viable candidate for modern oncology [4].
The table below summarizes the core chemical and biological data for narcissin available from the search results:
| Property | Description |
|---|---|
| IUPAC Name/CAS No. | This compound / 604-80-8 [1] |
| Synonyms | Narcissoside [1] |
| Classification | Flavonol glycoside (a type of flavonoid) [1] |
| Molecular Formula | C₂₈H₃₂O₁₆ [1] |
| Molecular Weight | 624.54 g/mol [1] |
| Known Biological Activity | Potent antioxidant; exhibits scavenging activity against peroxynitrite (ONOO⁻) with IC₅₀ values of 3.5 μM (authentic ONOO⁻) and 9.6 μM (SIN-1-derived ONOO⁻) [1] |
While a complete pathway for this compound is not detailed in the results, it is biosynthetically classified as a flavonol glycoside [1]. Its biosynthesis is expected to follow the general phenylpropanoid and flavonoid pathways.
The first part of the pathway begins with the amino acid phenylalanine. Key enzymes involved in these early stages, Phenylalanine ammonia-lyase (PAL) and Cinnamate 4-hydroxylase (C4H), have been identified as part of the specialized metabolism in Narcissus [2] [3]. The subsequent steps would involve the formation of the flavonoid skeleton, followed by specific hydroxylation, glycosylation, and possibly methylation reactions to produce this compound.
The following diagram outlines this general logical framework for this compound biosynthesis, based on its classification and the enzymatic background found in Narcissus.
Logical framework for this compound biosynthesis in Narcissus.
Although direct protocols for this compound are scarce, the following methods from studies on Narcissus alkaloids provide a robust framework for investigating this compound biosynthesis [2] [3].
| Experimental Goal | Detailed Methodology & Workflow |
|---|
| Metabolite Profiling & Alkaloid Extraction | 1. Tissue Harvesting: Collect plant tissues (bulbs, roots, stems, leaves, flowers), immediately freeze in liquid nitrogen, and store at -80°C. 2. Acid-Base Extraction: Homogenize frozen tissue. Soak powder in an acidic solution (e.g., 2% H₂SO₄), shake for 1-2 hours, and centrifuge. Adjust supernatant to pH 9-10 with a base (e.g., NH₄OH or Na₂CO₃). Extract alkaloids with an organic solvent (e.g., chloroform). Evaporate the organic layer to dryness. 3. Analysis: - TLC: Use silica gel plates with an appropriate mobile phase (e.g., CHCl₃:MeOH:NH₄OH). Visualize with Dragendorff's reagent. - HPLC-PDA/UPLC-QTOF-MS: Re-dissolve extract for analysis. Use C18 column with water-acetonitrile gradient and 0.1% formic acid. Detect via PDA (e.g., 280 nm) and mass spectrometry for accurate mass identification [2]. | | Transcriptome Analysis | 1. RNA Sequencing: Isolate total RNA from the same tissues used for metabolomics. Construct cDNA libraries for Illumina HiSeq/MiSeq sequencing. 2. De Novo Assembly: Use software (e.g., Trinity) to assemble clean reads into transcripts and predict coding sequences. 3. Gene Identification: BLAST assembled transcripts against databases (e.g., NR, Swiss-Prot) to find genes for flavonoid/alkaloid biosynthesis (PAL, C4H, OMTs, UGTs). Use tools like HAYSTACK to find genes with expression patterns correlating to metabolite accumulation [2] [4]. | | Gene Expression Validation (RT-qPCR) | 1. Primer Design: Design gene-specific primers for candidate biosynthetic genes and reference genes (e.g., Actin, GAPDH). 2. cDNA Synthesis & qPCR: Synthesize first-strand cDNA from DNase-treated RNA. Perform qPCR with SYBR Green master mix on a real-time PCR system. 3. Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to reference genes [3]. |
To advance the study of this compound biosynthesis, you may find the following approaches helpful:
The table below summarizes the key quantitative experimental data available for Narcissin, which primarily highlights its potent antioxidant activity and outlines other investigated biological effects.
| Biological Activity | Experimental System | Results / IC₅₀ Value | Implications |
|---|---|---|---|
| Antioxidant [1] | Authentic ONOO⁻ scavenging assay | IC₅₀ = 3.5 μM | Potent peroxynitrite scavenger; potential for mitigating oxidative stress-related damage. |
| Antioxidant [1] | SIN-1-derived ONOO⁻ scavenging assay | IC₅₀ = 9.6 μM | Confirms robust activity in a system that generates ONOO⁻ from superoxide and nitric oxide. |
| Neuroprotective [1] | 6-OHDA-induced ROS in SH-SY5Y cells (human neuroblastoma) | Concentration: 0-1 μM; Result: Inhibited ROS increase & apoptosis | Suggests potential for managing neurodegenerative conditions (e.g., Parkinson's). | | Anti-α-synuclein [1] | Transgenic C. elegans (NL5901) model | Concentration: 2 mM; Result: Reduced α-synuclein accumulation | Further supports potential in Parkinson's disease research. | | Anti-inflammatory [1] | LPS-induced IL-12 p40 in mouse BMDCs | IC₅₀ > 50 μM | Observed anti-inflammatory effect, though significantly less potent than its antioxidant activity. | | Antitumor Promotion [1] | TPA-induced skin tumor promotion in mice | Dose: 85 nmol (topical); Result: Significant inhibition | Indicates potential chemopreventive properties. |
For researchers aiming to replicate or build upon these findings, here are the methodologies related to the key assays.
Antioxidant Activity (Peroxynitrite Scavenging Assay) [1]
Neuroprotective Activity (In Vitro) [1]
Anti-α-Synuclein Accumulation (In Vivo) [1]
Based on the available data, this compound's primary mechanism is potent peroxynitrite scavenging. In cellular models, it demonstrates secondary effects by modulating key signaling pathways.
Figure 1: Proposed signaling pathways for this compound's neuroprotective effects. This compound increases Nrf2 to boost antioxidant gene expression and inhibits JNK/p38 pathways to reduce apoptosis, with demonstrated reduction of α-synuclein aggregation in model organisms.
The strong peroxynitrite-scavenging profile suggests potential for conditions with nitroxidative stress components, such as neurodegenerative diseases and inflammatory disorders. The neuroprotective data in cellular and worm models provides a foundational basis for further investigation.
The table below summarizes the contexts in which narcissin has been identified and, where possible, its quantified presence.
| Source/Context | Reported Quantity / Note | Citation |
|---|---|---|
| Herniaria glabra (HG) Purified Extract | 7.4% of the phenolic content | [1] |
| Herniaria polygama (HP) Purified Extract | 5.4% of the phenolic content | [1] |
| Nelumbinis folium (Lotus Leaf) | Identified as a potential PPARγ inhibitor; proposed as a candidate for future anti-obesity agent development. | [2] |
One study provides insight into this compound's potential molecular mechanism, proposing it as an antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a target for obesity treatment [2]. The diagram below illustrates the experimental workflow and proposed mechanism.
The lack of direct ADME data for this compound is a significant gap. In such cases, research often turns to studies on structurally related compounds. For instance, extensive pharmacokinetic studies exist for naringin, a flavanone glycoside structurally similar to this compound [3] [4].
Key findings for naringin that may provide useful analogies include:
To address the current data gap, you could consider the following approaches:
The table below summarizes the key molecular mechanisms and experimental evidence for naringenin and narcissin.
| Compound | Primary Mechanisms & Targets | Key Experimental Models | Quantitative Data & Potency |
|---|
| Naringenin (Aglycone) | Anti-inflammatory: Inhibits NF-κB, reducing pro-inflammatory cytokines (TNF-α, IL-6) [1] [2]. Anti-cancer: Induces apoptosis via caspase activation; causes cell cycle arrest (G0/G1); inhibits PI3K/Akt, ERK, and VEGF pathways [2] [3] [4]. Cardiovascular: Inhibits VSMC proliferation/migration via PI3K/Akt/CREB5 and VEGFA suppression [4]. Protects blood cells from oxidative damage [5]. | In vitro: Cancer cell lines (breast, lung, colon), VSMCs, macrophages [2] [3] [4]. In vivo: Diabetic mouse models, rat models of lung injury and cancer [1] [3] [4]. | Oral bioavailability: ~15% [2]. Therapeutic blood concentration: ~8 µM achieved with 300 mg twice daily [2]. Inhibited VSMC migration at 25-75 µM in vitro; effective in mice at 25-75 mg/kg [4]. | | This compound (Naringenin Glycoside) | Antimicrobial: Potential anti-MRSA activity via binding to PBP2a, though less potent than other citrus compounds [6]. Toxicity Pathways: Induces developmental toxicity and cardiotoxicity in zebrafish via Nrf2/HO-1 and dysregulation of calcium signaling pathways [7]. | In vitro: MRSA strain (ATCC 33591) [6]. In vivo: Zebrafish embryos [7]. | Induced significant cardiotoxicity (bradycardia, pericardial edema) and a 50% lethal concentration (LC50) in zebrafish, though specific values not listed [7]. |
For researchers aiming to replicate key findings, here are the methodologies from cited studies.
This protocol assesses the effect of naringenin on Vascular Smooth Muscle Cell (VSMC) proliferation and migration, key processes in diabetic vasculopathy.
This protocol outlines the evaluation of developmental and cardiotoxicity, as performed for this compound.
The following diagram illustrates the primary molecular pathways implicated in naringenin's anti-proliferative effects on VSMCs, based on the network pharmacology and transcriptomic analyses [4].
Naringenin inhibits the VEGFA-mediated PI3K/Akt/CREB5 pathway in VSMCs.
The diagram below summarizes the toxicity pathways associated with this compound exposure in zebrafish models [7].
Proposed mechanism of this compound-induced toxicity in zebrafish embryos.
The following table summarizes the developmental and cardiotoxic effects of Narcissin observed in a zebrafish embryo model, as well as the investigated molecular pathways [1].
| Aspect of Toxicity | Observed Effects / Methodology |
|---|---|
| Experimental Model | Zebrafish (Danio rerio) embryos [1] |
| Developmental Toxicity | Reduced hatchability; Increased malformation rate; Shorter body length; Slowed blood flow [1] |
| Cardiotoxicity Parameters | Bradycardia (slow heart rate); Pericardial edema; Increased SV-BA distance; Diminished stroke volume, ejection fraction, and ventricular shortening rate [1] |
| Cellular & Histological Analysis | Accumulation of Reactive Oxygen Species (ROS); Increased apoptotic cells; Histopathological changes in the heart tissue [1] |
| Proposed Signaling Pathways | Gene expression profiles and molecular docking analysis indicated involvement of the Nrf2/HO-1 and calcium signaling pathways [1] |
The study provided a detailed account of its methodology, which can be broken down as follows [1]:
Based on the study's findings, the following diagram illustrates the proposed molecular pathways through which this compound induces cardiotoxicity in zebrafish embryos [1].
This diagram synthesizes the key findings from the study, showing how this compound exposure triggers two interconnected pathways that lead to the observed developmental and cardiac defects [1].
This information is a starting point. The available data is from a single toxicological study, and a true literature review requires a much broader scope. To build a comprehensive whitepaper, you would need to search for research on:
This compound (also known as narcissoside or isorhamnetin-3-rutinoside) is a flavonol glycoside naturally present in various plant species, including Flos Sophorae Immaturus and narcissus. This bioactive compound has attracted significant research interest due to its diverse biological activities, which include potent antioxidant, anti-inflammatory, and potential therapeutic effects on hypertension, cancer, and neurodegenerative diseases like Alzheimer's. The compound's chemical structure consists of isorhamnetin aglycone linked to a rutinoside disaccharide moiety, which significantly influences its solubility, bioavailability, and biological activity. As a flavonoid glycoside, this compound typically exists in plant tissues alongside other related compounds such as rutin, nicotiflorin, quercetin, and kaempferol, necessitating specialized extraction and separation protocols to obtain high-purity samples for research and development purposes. [1] [2] [3]
The growing interest in this compound within pharmaceutical, nutraceutical, and cosmetic industries underscores the need for standardized protocols that enable efficient extraction, accurate quantification, and comprehensive characterization. These application notes provide detailed methodologies optimized through response surface methodology and other statistical approaches to maximize this compound yield while maintaining compound integrity. The protocols outlined herein are designed specifically for researchers, scientists, and drug development professionals working with plant-derived bioactive compounds, with an emphasis on practical implementation, reproducibility, and quality control throughout the extraction and analysis workflow. [2] [3]
This compound possesses distinct physicochemical properties that directly influence its extraction behavior and analytical characteristics:
This compound exhibits a diverse pharmacological profile with multiple potential therapeutic applications:
Efficient extraction of this compound from plant matrices requires careful selection of extraction techniques, solvent systems, and processing parameters to maximize yield while maintaining compound stability. The extraction of this compound follows general principles established for flavonoid extraction from plant materials, with specific optimizations required for different source materials. Conventional extraction methods including heat reflux extraction (HRE) and advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been successfully employed for flavonoid extraction. The choice of method significantly impacts not only the yield but also the extraction time, solvent consumption, and operational costs. Recent trends emphasize green extraction approaches that minimize environmental impact while maintaining high efficiency, with deep eutectic solvents (DES) emerging as particularly effective for this compound extraction from specific plant sources. [5] [3]
The DES-MAE method represents a significant advancement in this compound extraction technology, combining the advantages of green solvents with efficient microwave heating:
The exceptional performance of DES systems stems from their tailored physicochemical properties, including hydrogen bond formation capacity, which enhances mass transfer rates and compound solubility. The choline chloride/1,4-butanediol system exhibits particularly favorable characteristics for flavonoid extraction, effectively penetrating plant matrices and solubilizing target compounds while being environmentally benign and cost-effective. [3]
For researchers requiring conventional solvent systems, ultrasound-assisted extraction provides an efficient alternative:
Table 1: Comparison of this compound Extraction Methods and Parameters
| Extraction Method | Optimal Solvent | Temperature (°C) | Time | Liquid-Solid Ratio | Reported Yield |
|---|---|---|---|---|---|
| DES-MAE | Choline chloride/1,4-butanediol + 25% H₂O | 62 | 20 min | 26:1 mL/g | 23.85 mg/g |
| Ultrasound-Assisted | 50-70% Ethanol | 50-70 | 20-30 min | 10:1-56:1 mL/g | Varies by source |
| Heat Reflux | 70% Ethanol | 100 | 60 min | 10:1 mL/g | Lower than DES-MAE |
Following extraction, purification is essential to obtain this compound in sufficient purity for research or product development. Macroporous adsorption resins provide an efficient, scalable approach for this compound purification:
The mechanism of this compound adsorption to macroporous resins involves a combination of hydrophobic interactions, hydrogen bonding, and polar interactions between the flavonoid glycoside and the resin surface. The optimization of pH is particularly critical, as strongly acidic conditions can cause compound precipitation, while higher pH values may promote ionization of phenolic hydroxyl groups, reducing adsorption efficiency. [6]
For highest purity requirements, chromatographic methods provide superior separation:
The purification approach should be selected based on the intended application of the final product, with macroporous resins suitable for bulk preparation and chromatographic methods reserved for analytical standards or high-value applications where extreme purity justifies the additional time and cost investment. [6] [2]
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) represents the gold standard for this compound quantification and characterization:
This method provides excellent sensitivity with detection limits in the nanogram range and high linearity (R² > 0.999) across clinically relevant concentration ranges. The inclusion of mass spectrometric detection enables both quantification and structural confirmation through characteristic fragmentation patterns. [2]
For regulatory compliance and research reproducibility, analytical methods require rigorous validation:
Table 2: Summary of Analytical Techniques for this compound Characterization
| Analytical Technique | Application | Key Parameters | Sensitivity |
|---|---|---|---|
| HPLC-MS | Quantification and confirmation | C18 column, 0.1% formic acid/acetonitrile gradient, negative ESI | LOD in ng range |
| UV-Vis Spectroscopy | Content determination | 330-360 nm maximum absorbance | Moderate |
| NMR Spectroscopy | Structural elucidation | ¹H NMR (600 MHz), ¹³C NMR (150 MHz) in DMSO-d6 | Not applicable |
This step-by-step protocol describes the optimized extraction of this compound from plant materials using the DES-MAE method:
DES Preparation: Combine choline chloride and 1,4-butanediol in a 1:2 molar ratio. Heat at 80°C with continuous stirring (500 rpm) until a homogeneous clear liquid forms (approximately 30 minutes). Add deionized water (25% v/v) to the DES with thorough mixing. [3]
Plant Material Preparation: Grind dried plant material to a particle size of 0.5-1.0 mm using a laboratory mill. Precisely weigh 1.0 g of ground material into a specialized microwave extraction vessel. [3]
Extraction Procedure: Add 26 mL of prepared DES to the extraction vessel. Mix thoroughly to ensure complete contact between solvent and plant material. Place the vessel in the microwave extraction system and set parameters: 62°C, 600 W, 20 minutes. Conduct extraction with continuous stirring if available. [3]
Post-Extraction Processing: Cool the extract to room temperature. Separate the liquid extract from plant debris by centrifugation at 5000 × g for 10 minutes. Collect the supernatant and filter through a 0.45 μm membrane filter. Analyze immediately or store at -80°C for future use. [3]
For consistent, reliable this compound quantification, implement this quality control procedure:
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard (purity ≥95%) into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to create a 1 mg/mL stock solution. Prepare working standards through serial dilution to cover the concentration range of 0.1-100 μg/mL. [2]
Sample Preparation: Dilute the extracted sample appropriately with the initial mobile phase to fall within the calibration curve range. Filter through a 0.22 μm membrane filter before injection. [2]
System Suitability Testing: Before analysis, inject six replicates of the middle concentration standard solution. Ensure the relative standard deviation of peak areas is ≤2% and the theoretical plate count for this compound is ≥5000. [2]
Analysis and Quantification: Inject 2-10 μL of each standard and sample in triplicate. Calculate this compound concentration using the peak area versus concentration calibration curve. Apply dilution factors to calculate the original concentration in the extract. [2]
The following diagram illustrates the complete experimental workflow for this compound extraction, purification, and analysis:
Recent toxicological studies have revealed important safety considerations for this compound that must be addressed in research and development:
These findings represent the first evidence of this compound-induced developmental toxicity and cardiotoxicity, highlighting the need for careful dosage considerations in therapeutic development. Researchers should implement appropriate safety precautions when handling this compound, particularly in powdered form where inhalation exposure is possible. [8]
Based on the emerging toxicity profile, the following safety protocols are recommended:
These safety guidelines are particularly important given that approximately 150,000 plants contain toxic substances, and the perception that medicinal plants are universally safe requires reconsideration based on scientific evidence. [9]
This compound's diverse biological activities support applications across multiple fields:
Several promising research avenues are emerging for this compound applications:
The following diagram illustrates the key signaling pathways involved in this compound's biological activities and toxicity:
These comprehensive Application Notes and Protocols provide researchers with optimized methodologies for this compound extraction, purification, and analysis. The DES-MAE approach represents a significant advancement in extraction efficiency, while the detailed HPLC-MS protocols ensure accurate quantification and characterization. Recent findings regarding this compound's toxicity profile underscore the importance of careful dosage consideration in research applications. As interest in plant-derived bioactive compounds continues to grow, these standardized protocols will facilitate reproducible research and support the rational development of this compound-containing products for pharmaceutical, nutraceutical, and cosmetic applications. Future research directions should focus on further elucidating structure-activity relationships, developing enhanced delivery systems, and conducting thorough preclinical safety assessments to fully realize this compound's potential while mitigating identified risks.
This protocol is adapted from a study that developed an HPLC procedure for assaying narcissin in pot marigold flowers [1].
Materials and Reagents:
Sample Preparation:
Chromatographic Conditions:
The following diagram illustrates the complete workflow for the HPLC quantification of this compound, from sample preparation to data analysis:
This compound is a flavonol glycoside also known as narcissoside [3]. Understanding its biological activities can help define its therapeutic potential.
For any analytical method to be used in a research or quality control setting, it must be rigorously validated. The following table outlines key parameters based on ICH guidelines, which are standard for such methods [2].
| Validation Parameter | Assessment Procedure & Target |
|---|---|
| Specificity | Verify that excipients or other components in the sample do not interfere with the this compound peak [2]. |
| Linearity & Range | Prepare and analyze this compound standard solutions across a concentration range (e.g., 0.1-20 μg/mL for similar flavonoids). The coefficient of determination (r²) should be >0.999 [2]. |
| Precision | Analyze multiple replicates of the same sample. The relative standard deviation (RSD) for both intra-day (repeatability) and inter-day (intermediate precision) should typically be <2% [2]. |
| Accuracy (Recovery) | Spike a known amount of this compound standard into a sample matrix. The mean recovery should be close to 100%, with a low RSD (e.g., 99.33 ± 0.16%) [2]. |
| Robustness | Evaluate the method's resilience to small, deliberate changes in parameters (e.g., flow rate, mobile phase pH). The RSD should remain within acceptable limits [2]. |
This compound (chemically known as isorhamnetin-3-O-rutinoside or narcissoside) is a naturally occurring flavonol glycoside with the CAS registry number 604-80-8 and molecular formula C₂₈H₃₂O₁₆. This specialized metabolite is classified as a methylated flavonoid derivative, specifically a 3'-O-methylquercetin with a rutinoside (rhamnosyl-(1→6)-glucose) moiety at the 3-position. This compound is widely distributed in various plant species, particularly within the Amaryllidaceae family and plants like Sapindus mukorossi (soap nut tree) and Morinda citrifolia, where it contributes significantly to their biological activities. The compound has gained substantial research interest due to its potent antioxidant properties and diverse pharmacological potential, including anti-inflammatory, anticancer, and antihypertensive activities. This compound has demonstrated evident scavenging activity against peroxynitrite (ONOO⁻) with IC₅₀ values of 3.5 μM (authentic ONOO⁻) and 9.6 μM (SIN-1-derived ONOO⁻), highlighting its significant role in mitigating oxidative stress.
The analytical characterization and quantification of this compound have become crucial in various research domains, including phytochemistry research for quality control of plant-based materials, nutritional science for investigating its potential health benefits, pharmaceutical development for drug discovery, and cosmetic development where its antioxidant properties are explored for anti-aging products. The structural features of this compound, particularly the absence of strong chromophores and its glycosidic nature, present specific challenges for analytical determination that require sophisticated instrumentation such as liquid chromatography-mass spectrometry (LC-MS) for accurate identification and quantification. This comprehensive application note provides detailed methodologies and protocols for the analysis of this compound using LC-MS techniques, along with its applications in both phytochemical quantification and toxicological assessment, supported by experimental data and visual workflow representations.
Table 1: Key Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 604-80-8 |
| Chemical Name | Isorhamnetin-3-O-rutinoside, Narcissoside |
| Molecular Formula | C₂₈H₃₂O₁₆ |
| Molecular Weight | 624.54 g/mol |
| Purity | Typically >98% available |
| Physical Form | Pale yellow to yellow crystalline powder |
| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water |
The accurate analysis of this compound begins with optimized extraction protocols that ensure efficient recovery while maintaining compound integrity. For plant materials, the recommended approach involves reflux extraction with ethanol, which has demonstrated excellent efficiency for flavonoid glycosides. Specifically, homogenized air-dried plant samples should be combined with 95% ethanol in a ratio of 1:20 (w/v) and refluxed for 5 hours at 80°C, repeating the process three times for complete extraction. The combined extracts are then filtered and concentrated under vacuum at 55°C using a rotary evaporator. For biological samples, a protein precipitation method with acetonitrile is recommended, where samples are vortex-mixed with 200 μL acetonitrile (potentially containing internal standard) per 100 μL of biological matrix, followed by centrifugation at 13,000 rpm for 30 minutes to obtain clear supernatant for analysis.
Sample purification may be necessary for complex matrices, with solid-phase extraction (SPE) using C18 cartridges providing effective clean-up. The extraction efficiency should be validated using spiked samples, with recovery rates typically exceeding 90% when proper protocols are followed. For long-term storage, fresh plant tissues should be frozen in liquid nitrogen immediately after collection and stored at -80°C, while extracted samples are best maintained at -20°C until analysis to prevent degradation. The stability of this compound under various conditions should be confirmed through forced degradation studies, which have indicated that this compound remains relatively stable under specified storage conditions but may generate degradation products under acidic conditions.
The analysis of this compound requires advanced LC-MS instrumentation to achieve sufficient sensitivity and specificity. The recommended system configuration consists of:
For mass spectrometric detection, the electrospray ionization source should be operated in negative ion mode for this compound, with optimized parameters including sheath gas flow: 12 L/min, gas flow: 13 L/min, nozzle voltage: 1500 V, nebulizer pressure: 40 psi, and sheath gas temperature: 400°C. Detection should be performed using multiple reaction monitoring (MRM) for highest sensitivity and selectivity, monitoring specific transitions for this compound. The use of internal standards, such as quercetin or other structurally similar flavonoids, is recommended to ensure quantification accuracy.
Table 2: Optimal MS Parameters for this compound Analysis
| Parameter | Optimal Setting |
|---|---|
| Ionization Mode | Negative ESI |
| Sheath Gas Flow | 12 L/min |
| Gas Flow | 13 L/min |
| Nozzle Voltage | 1500 V |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temperature | 400°C |
| Capillary Voltage | 1500-2000 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
A comprehensive validation of the HPLC-MS method for this compound analysis must be performed to ensure analytical reliability and regulatory compliance. The validation should demonstrate:
The greenness of the analytical method should be evaluated using tools such as the Green Analytical Procedure Index (GAPI) and Analytical GREEnness Metric Approach and Software (AGREE) to minimize environmental impact by reducing organic solvent consumption and waste generation.
The developed HPLC-MS methodology has been successfully applied to the phytochemical characterization of Sapindus mukorossi (soap nut tree), revealing significant variations in this compound content across different plant parts. Through comprehensive analysis of samples from different geographical regions (Suwon and Daegu in Korea), researchers have identified this compound as one of the thirteen major compounds in this medicinal plant. The quantitative analysis was performed using high-performance liquid chromatography with photodiode array detection, validated with authentic standards. The results demonstrated that this compound, along with other flavonoid glycosides like rutin and nicotiflorin, contributes significantly to the total bioactive content of S. mukorossi extracts, with the highest concentrations typically found in leaf tissues.
The total polyphenol content (TPC) and total flavonoid content (TFC) were determined using the Folin-Ciocalteu method and aluminum chloride colorimetric test, respectively. Leaf samples from both Suwon and Daegu exhibited the highest TPC values (2.70 and 2.90 mg tannic acid equivalent/g extract, respectively) and TFC values (40.71 and 41.07 mg quercetin equivalent/g extract, respectively). These findings correlate with the high concentrations of specific flavonoid glycosides, including this compound, detected in these plant parts, supporting the traditional use of specific plant tissues in herbal medicine and highlighting the importance of standardized extraction and analysis protocols for quality control.
Table 3: this compound Content in Different Parts of Sapindus mukorossi
| Plant Part | Region | This compound Content | Total Prominent Flavonoids |
|---|---|---|---|
| Leaf (SLE) | Suwon | Quantified | 78.31 mg/g |
| Leaf (DLE) | Daegu | Quantified | 85.44 mg/g |
| Stem (SST) | Suwon | Detected | Lower than leaves |
| Stem (DST) | Daegu | Detected | Lower than leaves |
| Fruit Receptacle (SFR) | Suwon | Detected | Moderate levels |
| Fruit Receptacle (DFR) | Daegu | Detected | Moderate levels |
| Flesh (SPF) | Suwon | Detected | Lower levels |
| Flesh (DPF) | Daegu | Detected | Lower levels |
| Seed (SSE) | Suwon | Not detected | Minimal flavonoid content |
| Seed (DSE) | Daegu | Not detected | Minimal flavonoid content |
The quantitative analysis of this compound in plant materials has significant implications for the standardization of herbal products and quality assurance in the nutraceutical industry. The substantial variation in this compound content across different plant parts underscores the importance of proper plant identification, selective harvesting practices, and standardized processing methods to ensure consistent phytochemical profiles in finished products. Furthermore, the geographical variations observed in flavonoid content highlight the impact of environmental factors on plant metabolism and secondary compound production, suggesting that controlled cultivation conditions may be necessary for standardized natural product manufacturing.
The correlation between high this compound content and elevated total flavonoid and polyphenol metrics positions this compound as a potential marker compound for quality control of S. mukorossi-based products. Analytical methods focusing on this compound quantification can be implemented in Good Manufacturing Practice (GMP) settings to ensure batch-to-batch consistency and product efficacy. Additionally, the demonstrated bioactivities of this compound, including its antioxidant and potential anti-inflammatory effects, provide a scientific basis for the traditional use of this compound-rich plant materials in various therapeutic applications, bridging traditional knowledge with modern evidence-based phytotherapy.
Recent toxicological investigations have revealed that this compound induces developmental toxicity and cardiotoxicity in zebrafish embryos, providing crucial safety information for its potential therapeutic applications. The study conducted exposure experiments with zebrafish embryos, which serve as an excellent model for developmental toxicity screening due to their transparency, rapid development, and genetic similarity to humans. The results demonstrated that this compound treatment led to reduced hatchability, increased malformation rate, shorter body length, and slowed blood flow in zebrafish embryos at specific concentration levels. These developmental abnormalities were accompanied by specific cardiotoxic manifestations, including bradycardia (reduced heart rate), pericardial edema, increased SV-BA distance (indicative of cardiac chamber enlargement), and diminished cardiac function parameters such as stroke volume, ejection fraction, and ventricular short-axis shortening rate.
Further investigation into the underlying mechanisms revealed a significant accumulation of reactive oxygen species (ROS) and increased apoptotic cells in the heart region of treated embryos, along with histopathological changes in cardiac tissues. These findings indicate that this compound exposure induces oxidative stress and programmed cell death in developing cardiac structures, potentially explaining the functional impairments observed. The toxic effects were found to be concentration-dependent, with higher concentrations producing more severe manifestations, highlighting the importance of dosage considerations in potential therapeutic applications of this compound.
Advanced molecular techniques including gene expression profiling and molecular docking analysis have been employed to elucidate the mechanisms underlying this compound-induced toxicity. These studies have identified that the Nrf2/HO-1 signaling pathway and calcium signaling pathways play central roles in mediating the toxicological effects of this compound in zebrafish embryos. The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress, and its dysregulation by this compound likely contributes to the observed oxidative damage and subsequent developmental abnormalities. Simultaneously, disruption of calcium signaling pathways, essential for proper cardiac contraction and rhythm, provides a mechanistic basis for the cardiotoxic effects observed.
The molecular docking analyses suggest that this compound may directly interact with key regulatory proteins in these pathways, altering their function and downstream signaling events. This interaction potentially explains the specific cardiotoxic profile observed and provides potential molecular targets for mitigating these adverse effects while preserving the therapeutic potential of this compound. The involvement of these specific pathways also suggests potential population susceptibility variations, as genetic polymorphisms in Nrf2/HO-1 and calcium signaling components could modulate individual responses to this compound exposure.
Protocol: HPLC-MS Analysis of this compound in Plant Materials
Principle: This protocol describes the quantitative determination of this compound in plant materials using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
Materials and Reagents:
Equipment:
Procedure:
Standard Solution Preparation:
Sample Extraction:
HPLC-MS Analysis:
Quantification:
Validation Parameters:
Figure 1: Experimental Workflow for this compound Analysis in Plant Materials
Protocol: Assessment of Developmental Toxicity and Cardiotoxicity of this compound in Zebrafish
Principle: This protocol describes the procedure for evaluating the potential developmental toxicity and cardiotoxicity of this compound using zebrafish embryos as a model system.
Materials and Reagents:
Equipment:
Procedure:
Embryo Collection and Maintenance:
Exposure Experiment:
Developmental Toxicity Assessment:
Histopathological Examination:
Biochemical and Molecular Analysis:
Data Analysis:
Endpoint Measurements:
Figure 2: Proposed Signaling Pathways in this compound-Induced Toxicity in Zebrafish Embryos
The comprehensive LC-MS analysis methodologies presented in this application note provide robust and reliable tools for the identification and quantification of this compound in various matrices. The HPLC-MS protocols enable sensitive detection of this flavonoid glycoside with precision RSD values less than 8% and recovery rates exceeding 90%, making them suitable for both research and quality control applications. The application of these methods to plant materials has revealed significant variations in this compound content across different plant parts, with the highest concentrations typically found in leaf tissues of Sapindus mukorossi, providing valuable insights for plant selection and extraction strategies in natural product development.
The toxicological assessment using zebrafish models has uncovered important safety considerations regarding this compound, demonstrating its potential to induce developmental toxicity and cardiotoxicity through mechanisms involving oxidative stress and disruption of calcium signaling pathways. These findings highlight the importance of thorough safety evaluation for naturally occurring compounds with therapeutic potential and provide a scientific basis for establishing safe exposure limits. The combination of advanced analytical techniques and robust biological models presented in this application note offers a comprehensive framework for the study of this compound and similar flavonoid glycosides, supporting their responsible development in pharmaceutical, nutraceutical, and cosmetic applications.
The global urgency of the COVID-19 pandemic has accelerated drug discovery efforts, particularly in identifying natural compounds with therapeutic potential against SARS-CoV-2. Narcissin (Isorhamnetin-3-O-rutinoside), a flavonoid glycoside found in various medicinal and dietary plants, has emerged as a promising candidate through in silico screening approaches. These computational methods have become indispensable in modern drug discovery, enabling rapid identification of potential therapeutics while conserving resources. The structural complexity of SARS-CoV-2 necessitates multi-target therapeutic approaches, with key viral proteins including main protease (Mpro), RNA-dependent RNA polymerase (RdRp), spike receptor-binding domain (RBD), and papain-like protease (PLpro) representing prime targets for therapeutic intervention. This application note provides a comprehensive protocol for the in silico evaluation of this compound against SARS-CoV-2 targets, complete with detailed methodologies, computational parameters, and validation approaches for researchers in computational chemistry and drug discovery.
Source: Retrieve three-dimensional crystal structures of SARS-CoV-2 target proteins from the Protein Data Bank (PDB). Recommended structures include: 6W63 (main protease), 7BTF (RNA-dependent RNA polymerase), 7BZ5 (spike receptor binding domain), and 4P16 (papain-like protease) [1] [2].
Preparation Steps:
Structure Acquisition: Obtain the three-dimensional structure of this compound (Isorhamnetin-3-O-rutinoside) from PubChem chemical database (Compound CID: 5481663)
Optimization Steps:
Table 1: Standard Docking Parameters for this compound Screening
| Parameter | Specification | Software Implementation |
|---|---|---|
| Grid Resolution | 30 Å | Molegro Virtual Docker |
| Search Algorithm | MolDock Simplex Evolution | Molegro Virtual Docker |
| Pose Generation | Multiple poses per ligand | Default parameters |
| Scoring Functions | MolDock Score, ReRank Score | Piecewise Linear Potential (PLP) |
| Binding Site | Predicted cavities | Cavity detection algorithm |
Table 2: Comprehensive Binding Affinities of this compound Against SARS-CoV-2 Protein Targets
| SARS-CoV-2 Target | PDB ID | This compound MolDock Score | This compound ReRank Score | Hydrogen Bonds | Reference Drug | Reference MolDock Score |
|---|---|---|---|---|---|---|
| Main Protease | 6W63 | -180.739 | -137.092 | 13 | X77 | -156.913 |
| Main Protease | 6XBG | -151.124 | N/R | 12 | Remdesivir | -150.12 |
| RNA Polymerase | 7BTF | -109.32 | N/R | 8 | Remdesivir | -113.44 |
| Spike RBD | 4KRO | -101.704 | N/R | N/R | Remdesivir | -15.96 |
| Spike RBD | 7BZ5 | -44.78 | N/R | N/R | Remdesivir | -85.98 |
| Papain-like Protease | 4P16 | -91.462 | N/R | N/R | Remdesivir | -43.64 |
N/R: Not reported in the cited studies
This compound demonstrates exceptional binding affinity for SARS-CoV-2 main protease (Mpro), with a MolDock score of -180.739, significantly superior to the reference inhibitor X77 (-156.913) [1]. The compound forms an extensive network of thirteen hydrogen bonds with nine key amino acids in the catalytic site: Arg188, Glu166, His164, Cys145 (2 bonds), Asn14 (2 bonds), Cys44 (2 bonds), His41 (2 bonds), Gln192, and Thr190 [1]. This robust interaction network, particularly with the catalytic dyad residues (His41 and Cys145), suggests this compound could effectively inhibit protease activity by blocking the substrate-binding site, thereby interfering with viral polyprotein processing.
Against RdRp (PDB: 7BTF), this compound exhibits significant binding affinity (-109.32) comparable to Remdesivir (-113.44), forming eight hydrogen bonds with the polymerase active site [2]. The binding interface involves critical residues for nucleotide recognition and incorporation, potentially interfering with viral RNA replication. The strong binding affinity, coupled with multiple hydrogen bonds, indicates this compound could function as a potent RdRp inhibitor, disrupting the viral replication machinery.
Computational evidence indicates this compound possesses broad-spectrum binding capability across multiple SARS-CoV-2 targets, including main protease, RNA polymerase, and spike protein [2] [3]. This multi-target engagement profile suggests potential for enhanced therapeutic efficacy and a higher barrier to viral resistance compared to single-target agents. The structural flexibility of flavonoid glycosides like this compound may contribute to their ability to adapt to different binding pockets across various viral proteins.
Diagram 1: Multi-Target Mechanism of this compound Against SARS-CoV-2. This compound demonstrates binding affinity against multiple essential viral proteins, potentially disrupting various stages of the viral life cycle.
This compound demonstrates superior binding affinity compared to several reference antiviral compounds across multiple SARS-CoV-2 targets. Against the main protease (6W63), this compound's MolDock score (-180.739) significantly exceeds that of the reference inhibitor X77 (-156.913) [1]. Similarly, for papain-like protease (4P16), this compound shows substantially stronger binding (-91.462) compared to Remdesivir (-43.64) [2]. This enhanced binding affinity is attributed to this compound's extensive hydrogen bonding network and optimal structural complementarity with viral target sites. The compound's glycosidic moiety appears to contribute significantly to its binding stability through additional polar interactions with target proteins.
The multi-target inhibition profile of this compound positions it as an excellent candidate for combination therapies. Computational studies have identified that flavonoid glycosides like this compound can exhibit cooperative binding effects when combined with other natural compounds [3]. For instance, simultaneous binding of multiple compounds to the same target protein may lead to enhanced inhibition compared to individual agents. This synergistic approach could potentially overcome limitations associated with single-target inhibitors and reduce the likelihood of viral resistance development. The structural flexibility and diverse interaction capabilities of flavonoid glycosides make them particularly suitable for such multi-target therapeutic strategies.
While current data on this compound specifically is limited to computational studies, related flavonoids have demonstrated favorable pharmacokinetic profiles in clinical contexts. For instance, naringenin, a structurally similar flavanone, achieved serum concentrations of approximately 50 μM following a 600 mg oral dose in humans without significant toxicity [5]. Based on this precedent, potential in vivo evaluation of this compound should include:
Diagram 2: Integrated Workflow for this compound Therapeutic Development. The process begins with computational screening and progresses through iterative cycles of experimental validation and refinement.
The comprehensive in silico screening data presented in this application note strongly supports this compound as a promising multi-target therapeutic candidate against SARS-CoV-2. The compound demonstrates exceptional binding affinity for key viral proteins, including main protease, RNA-dependent RNA polymerase, and spike protein, with binding energies frequently surpassing those of reference antiviral compounds. The extensive hydrogen bonding network and optimal structural complementarity with viral targets provide a molecular basis for its predicted efficacy. Recommended next steps include experimental validation through in vitro antiviral assays, detailed mechanistic studies, and preclinical assessment of safety and efficacy profiles. The multi-target engagement capability of this compound positions it as a promising candidate for further development, either as a standalone therapeutic or as part of combination therapy regimens against SARS-CoV-2 and potentially other coronaviruses.
Narcissin (also known as isorhamnetin-3-O-rutinoside) is a flavonoid glycoside found in various plant species, including members of the Citrus genus and Citrus australasica (finger lime) [1]. It consists of the flavonol aglycone isorhamnetin linked to a rutinose disaccharide moiety (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). The rationale for investigating this compound for viral protein inhibition stems from several key factors:
This application note consolidates existing data on this compound, provides protocols for its bioactivity testing, and proposes a research strategy to evaluate its potential as a viral protein inhibitor.
The table below summarizes key quantitative findings related to this compound and its metabolic pathway from the current literature.
Table 1: Quantitative Data on this compound and Related Compounds
| Compound/Parameter | Quantitative Data | Context / Assay | Source |
|---|---|---|---|
| This compound Isolation | 10 mg | Yield from 200g of Citrus australasica leaves. | [1] |
| α-L-Rhamnosidase Specificity | Preferentially hydrolyzes (1→6) bonds over (1→2) bonds. | Enzyme activity on rhamnoglycosides (e.g., rutin, poncirin). | [2] |
| Naringenin Cytotoxicity (HepG2) | IC50 range: ~44-76% viability at 80-320 μM. | CCK-8 cell viability assay after 24h treatment. | [3] |
| Naringenin Apoptosis Induction (HepG2) | Apoptotic cell increase from 5.89% to 19.58%. | Flow cytometry (Sub-G1 peak analysis). | [3] |
The following protocols are adapted from methodologies used in studies of related natural compounds and are recommended for investigating this compound's antiviral properties.
This protocol is adapted from the phytochemical investigation of Citrus australasica [1].
Objective: To isolate this compound from plant source material for use in bioactivity assays. Principle: Sequential extraction and chromatographic separation based on polarity. Materials and Reagents:
Procedure:
This protocol is modeled after computational and biochemical approaches used to evaluate phytochemical inhibitors, such as those for SARS-CoV-2 Mpro [4] [5].
Objective: To evaluate the inhibitory activity of this compound and its aglycone against a target viral protease (e.g., SARS-CoV-2 Main Protease, Mpro). Principle: A combination of in silico docking and in vitro enzyme activity assays. Materials and Reagents:
Procedure: Part A: Molecular Docking (In Silico Screening)
Part B: Enzyme Inhibition Assay (In Vitro Validation)
The experimental strategy for evaluating this compound involves understanding its metabolic activation and systematically screening its activity.
Diagram 1: Proposed Metabolic Activation and Antiviral Screening Pathway for this compound. The pathway highlights the prodrug nature of this compound and the two main experimental approaches for evaluating its potential antiviral activity.
The investigation of this compound as a viral protein inhibitor is a nascent but promising field. Future research should prioritize:
Narcissin is a natural flavonoid present in various edible and traditional medicinal plants [1]. Recent studies have highlighted its potential therapeutic applications. However, its safety profile is not fully established, with initial evidence indicating significant developmental toxicity and cardiotoxicity in zebrafish embryos [1]. This underscores the critical need for robust, validated analytical methods to accurately quantify this compound in pharmaceutical preparations and biological samples during pre-clinical investigation. This document outlines a comprehensive protocol for method validation based on International Council for Harmonisation (ICH) Q2(R1) guidelines [2] and incorporates key experimental findings on its toxicity.
Analytical method validation guarantees the reliability, reproducibility, and compliance of analytical procedures with regulatory standards [2]. The following table summarizes the core validation parameters and their acceptance criteria for a hypothetical High-Performance Liquid Chromatography (HPLC) method for this compound.
Table 1: Key Validation Parameters for an HPLC Method for this compound
| Parameter | Description | Proposed Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of measured value to true value | Recovery: 98–102% |
| Precision | Repeatability (intra-day) & Intermediate Precision (inter-day) | Relative Standard Deviation (RSD) < 2.0% |
| Specificity | Ability to unequivocally assess the analyte in the presence of impurities | No interference from blank or placebo at the retention time of this compound |
| Linearity & Range | Proportionality of analytical response to analyte concentration | Correlation coefficient (R²) > 0.999 |
| Detection Limit (LOD) | Lowest detectable concentration | Signal-to-Noise ratio ≥ 3 |
| Quantification Limit (LOQ) | Lowest quantifiable concentration with precision and accuracy | Signal-to-Noise ratio ≥ 10; RSD < 5% |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters | System suitability parameters met within specified ranges |
Initial toxicity studies in zebrafish embryos have provided crucial insights into the safety profile of this compound. The table below summarizes the key findings and the implicated molecular pathways.
Table 2: Key Toxicological Findings and Pathways for this compound (from Zhu et al., 2024) [1]
| Observation Category | Specific Findings | Implicated Pathways / Mechanisms |
|---|---|---|
| Developmental Toxicity | Reduced hatchability, increased malformation rate, shorter body length, slowed blood flow. | Oxidative stress pathways. |
| Cardiotoxicity | Bradycardia, pericardial edema, increased SV-BA distance, diminished stroke volume and ejection fraction. | Nrf2/HO-1 and calcium signaling pathways. |
| Cellular & Histological | Accumulation of Reactive Oxygen Species (ROS), increased apoptotic cells, histopathological changes in heart tissue. | Disruption of mitochondrial function and calcium homeostasis. |
The diagram below illustrates the logical sequence of toxicological effects and the underlying molecular pathways based on the current research.
Diagram Title: Proposed this compound Toxicity Pathway in Zebrafish
This section details the key experiments cited in the search results, providing a reproducible methodology.
4.1. Protocol for Assessing Developmental Toxicity and Cardiotoxicity in Zebrafish Embryos [1]
4.2. Protocol for Analytical Method Validation (HPLC-UV Example) [2]
The initial data on this compound presents a complex picture. While it possesses promising therapeutic potential, its significant developmental and cardiotoxic effects cannot be overlooked [1]. The proposed toxicological pathway, mediated by the Nrf2/HO-1 and calcium signaling, provides a mechanistic basis for these observations and identifies potential targets for mitigating toxicity in future drug development.
The analytical method validation framework outlined here, consistent with ICH guidelines [2], is a foundational step. It is designed to ensure that any quantification of this compound in future studies—whether for pharmacological potency or toxicokinetic profiling—is accurate, reliable, and reproducible. The integration of rigorous analytics with robust toxicological profiling, as demonstrated in the zebrafish model, is essential for advancing this compound from a natural product lead to a viable and safe therapeutic candidate.
This compound (also known as isorhamnetin-3-O-rutinoside) is an important flavonol glycoside compound with demonstrated bioactive properties that have attracted significant interest in pharmaceutical and nutraceutical research. This compound, with the chemical name quercetin 3'-methyl ether 3-rutinoside (CAS# 604-80-8), has a molecular formula of C₂₈H₃₂O₁₆ and a molecular weight of 624.54 g/mol [1]. This compound is a yellow powdered substance typically soluble in dimethyl sulfoxide (DMSO) and methanol, with recommended storage at -20°C in a desiccated environment to maintain stability [1]. The compound is widely distributed in various plant species, with significant quantities found in Bupleurum flavum (24.21 ± 0.19 mg/g), Sapindus mukorossi (quantified in leaves), and several other medicinal plants [1] [2].
Recent research has revealed that this compound exhibits potent biological activities, including significant inhibition of α-glucosidase and 15-lipoxygenase (15-LO) enzymes, suggesting potential applications in managing diabetes and inflammatory conditions [1]. The compound has also demonstrated hepatoprotective effects in studies using rat hepatocytes, where it helped mitigate carbon tetrachloride (CCl₄) and tert-butyl hydroperoxide (t-BuOOH)-induced toxicity by reducing lactate dehydrogenase leakage and malondialdehyde formation while restoring glutathione levels [1]. These diverse pharmacological properties underscore the importance of developing reliable analytical methods for the extraction, purification, and quantification of this compound from various plant matrices and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for the precise quantification of this compound in complex plant extracts and pharmaceutical formulations. The method optimization involves careful consideration of several critical chromatographic parameters, including mobile phase composition, pH adjustment, column selection, and detection wavelength [3] [4] [2]. Based on validated methods for similar flavonoid glycosides, this compound analysis typically employs reversed-phase chromatography using C₁₈ stationary phases with UV detection at wavelengths between 280-360 nm, leveraging the inherent chromophoric properties of the flavonoid structure [3].
For this compound analysis, researchers have successfully employed a Waters Alliance e2695 separation module equipped with a photodiode array (PDA) detector, using a C₁₈ column (150-250 mm × 4.6 mm, 1.6-5 μm particle size) maintained at 45°C [2]. The mobile phase typically consists of a binary gradient system with 0.1% formic acid in water (eluent A) and 0.1% formic acid in acetonitrile (eluent B) at a flow rate of 0.25 mL/min [2]. The gradient elution program initiates with 97% A (0-0.5 min), gradually decreasing to 85% A at 15 minutes, followed by a shift to 0% A from 50-55 minutes, before returning to initial conditions for column re-equilibration [2]. This method has demonstrated excellent resolution of this compound from related compounds such as rutin and nicotiflorin in complex plant matrices like Sapindus mukorossi [2].
Table 1: Optimal HPLC Conditions for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | C₁₈ (150-250 × 4.6 mm, 1.6-5 μm) | Waters Cortex T3 or equivalent |
| Mobile Phase | Water (0.1% HCOOH):ACN (0.1% HCOOH) | Gradient elution |
| Flow Rate | 0.25 mL/min | May increase to 1.0 mL/min for conventional HPLC |
| Column Temperature | 45°C | 25-45°C range acceptable |
| Detection | PDA, 280-360 nm | Optimal ~330 nm for this compound |
| Injection Volume | 10-20 μL | Dependent on concentration |
| Run Time | 15-60 min | Method-dependent |
To ensure analytical reliability and regulatory compliance, HPLC methods for this compound quantification must undergo comprehensive validation following ICH guidelines Q2(R1) [3] [4]. The validation process demonstrates that the method is suitable for its intended purpose by evaluating key parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) [3]. For this compound analysis, the method should exhibit linear response across a concentration range of 0.1-20.0 μg/mL, with a correlation coefficient (r²) of ≥0.999, confirming excellent proportionality between concentration and detector response [3].
The precision of the method, expressed as coefficient of variation (CV), should be less than 1.0% for both intra-day and inter-day measurements, indicating highly reproducible results [3] [4]. Accuracy evaluations through recovery studies typically yield mean values of 99.33 ± 0.16%, demonstrating minimal systematic error [3]. Specificity is confirmed by analyzing placebo formulations and spiked samples to verify that excipients or other matrix components do not interfere with the this compound peak [3]. Additionally, the method should demonstrate robustness by maintaining analytical performance despite deliberate variations in method parameters such as mobile phase pH (±0.1 units), temperature (±2°C), and flow rate (±0.1 mL/min) [3].
Table 2: Method Validation Parameters for this compound Analysis
| Validation Parameter | Target Specification | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1-20.0 μg/mL | r² ≥ 0.999 |
| Precision (CV) | Intra-day & inter-day | < 1.0% |
| Accuracy | Recovery studies | 98-102% |
| LOD | Signal-to-noise 3:1 | ~0.03 μg/mL |
| LOQ | Signal-to-noise 10:1 | ~0.1 μg/mL |
| Specificity | No interference | Placebo, excipients |
| Robustness | Parameter variations | System suitability within limits |
Proper sample preparation is fundamental for accurate this compound quantification, as it directly influences extraction efficiency, analytical accuracy, and chromatographic performance [5]. The initial extraction process begins with plant material collection and preparation, where fresh or air-dried plant tissues (leaves, flowers, stems) are homogenized to a fine powder using liquid nitrogen or mechanical grinding, ensuring increased surface area for efficient compound extraction [6] [2]. For Edgeworthia chrysantha flowers and Sapindus mukorossi tissues, researchers have successfully implemented reflux extraction using 95% ethanol (200 mL solvent per 10 g of dry plant material) at 80°C for 5 hours, repeated three times to ensure exhaustive extraction [6] [2]. This method leverages the thermostability of flavonoid glycosides like this compound while achieving high extraction yields.
Alternative extraction techniques include ultrasonic-assisted extraction, which has been optimized for similar flavonoid glycosides using Box-Behnken design combined with response surface methodology [1]. The optimal conditions for this approach include ultrasonic power of 83% (approximately 600 W), solvent-to-material ratio of 56:1, methanol concentration of 82% (v/v), and extraction time of 60 minutes [1]. Following extraction, the combined extracts are filtered through qualitative filter paper (Whatman No. 1 or equivalent) to remove particulate plant material, and the filtrate is concentrated under reduced pressure using a rotary evaporator at 55°C to obtain the crude ethanol extract [2]. The concentrated extract is then transferred to pre-weighed vials and dried completely under a stream of nitrogen gas or by freeze-drying, with the dry weight recorded to calculate extraction yield before further analysis or purification [2].
Sample purification is often necessary to remove interfering compounds and concentrate this compound prior to chromatographic analysis, particularly for complex plant matrices. Liquid-liquid partitioning represents an effective initial purification step, where the crude ethanol extract is sequentially partitioned between water and organic solvents of increasing polarity, including petroleum ether, ethyl acetate, and n-butanol [6]. This compound typically partitions into the n-butanol fraction due to its glycosidic nature and intermediate polarity, providing significant enrichment compared to the crude extract [6].
For higher purity requirements, High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed for the isolation of this compound from partially purified plant extracts [6] [1]. This solvent-based separation technique utilizes the differential partitioning of compounds between two immiscible liquid phases without a solid support matrix, minimizing irreversible adsorption and enabling high recovery rates [6]. The specific solvent system must be optimized for each plant matrix but typically involves a mixture of n-hexane:ethyl acetate:methanol:water at optimized ratios determined through preliminary partition coefficient measurements [6] [1]. Following HSCCC purification, fractions containing this compound are identified by thin-layer chromatography (TLC) or analytical HPLC, combined, and evaporated under reduced pressure to obtain the purified compound for quantitative analysis or biological testing [6].
The following diagram illustrates the complete analytical workflow for this compound analysis from sample preparation to quantification:
Diagram Title: Complete Workflow for this compound Analysis
Comprehensive phytochemical profiling has revealed significant variation in this compound content across different plant species and tissue types, highlighting the importance of reliable quantification methods. Recent research on Sapindus mukorossi (soap nut tree) demonstrated that this compound distribution varies considerably between plant parts, with highest concentrations typically found in leaf tissues compared to stems, fruit receptacles, flesh, and seeds [2]. This comparative analysis employed validated HPLC methods to simultaneously quantify this compound alongside related flavonoid glycosides (rutin and nicotiflorin), providing a comprehensive flavonoid profile of this medicinal plant [2]. The study also revealed geographical variations in this compound content, with samples from Daegu, Korea containing different this compound levels compared to those from Suwon, Korea, underscoring the impact of environmental factors on flavonoid accumulation [2].
Similar quantitative studies have been conducted on Bupleurum flavum, where this compound was identified as the dominant flavonol glycoside at concentrations of 24.21 ± 0.19 mg/g dry weight [1]. This research employed solid-phase extraction (SPE) for sample clean-up followed by HPLC analysis with photodiode array detection, demonstrating the method's applicability to different plant matrices [1]. The accuracy of these quantitative determinations was verified through spike recovery experiments, where known amounts of this compound standard were added to pre-analyzed samples, with recovery rates typically exceeding 95%, confirming minimal matrix effects and reliable quantification [1]. These applications demonstrate the robustness of the described analytical methods for cross-species comparative studies and quality control of plant materials intended for pharmaceutical or nutraceutical applications.
The pharmacological potential of this compound has been evaluated through various bioactivity assays, with the purified compound demonstrating significant enzyme inhibitory effects against α-glucosidase and 15-lipoxygenase (15-LO) [1]. In these studies, this compound exhibited potent α-glucosidase inhibition with IC₅₀ values comparable to the positive control acarbose, suggesting its potential utility in managing postprandial blood glucose levels [1]. Similarly, the compound showed notable 15-LO inhibitory activity, indicating possible anti-inflammatory applications through modulation of the arachidonic acid pathway [1]. These bioactivity assessments typically involve incubating purified this compound with the target enzyme and appropriate substrates, followed by spectrophotometric measurement of reaction products to determine inhibition kinetics.
Additionally, this compound has demonstrated hepatoprotective properties in vitro models using isolated rat hepatocytes [1]. In these experiments, pretreatment with this compound significantly reduced the elevated levels of lactate dehydrogenase and malondialdehyde induced by carbon tetrachloride (CCl₄) and tert-butyl hydroperoxide (t-BuOOH), while ameliorating glutathione depletion [1]. The compound exhibited particularly strong protection in the t-BuOOH-induced injury model compared to CCl₄ toxicity, suggesting a preferential activity against mitochondrial-induced oxidative stress [1]. Importantly, these bioactivity studies rely on the availability of high-purity this compound obtained through the purification protocols described in this document, highlighting the interconnection between analytical quality and meaningful biological assessment.
The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the extraction, purification, and quantification of this compound from various plant matrices. The optimized HPLC method with UV detection offers excellent sensitivity, precision, and accuracy for routine analysis, while the sample preparation protocols ensure efficient extraction and minimal matrix interference. The validation parameters confirm that the method is fit-for-purpose and meets regulatory requirements for pharmaceutical analysis [3] [4]. The documented applications in phytochemical profiling and bioactivity assessment demonstrate the utility of these methods in supporting natural product research and development.
As research on the pharmacological properties of this compound continues to expand, these standardized protocols will facilitate comparative studies across different laboratories and ensure the reliability of analytical data. Future method developments may focus on UPLC-MS/MS applications for enhanced sensitivity and selectivity, particularly for complex biological matrices [2]. Additionally, the incorporation of green chemistry principles in sample preparation, such as reduced solvent consumption and alternative extraction techniques, could further improve the sustainability of this compound analysis [7]. The foundational methods presented here serve as a robust platform for these future advancements in the analysis of this promising bioactive flavonoid glycoside.
The table below summarizes the key characteristics of narcissin that are central to its solubility profile.
| Property | Description / Value |
|---|---|
| Chemical Name | This compound (also known as Narcissoside) [1] |
| Classification | Flavonol glycoside [1] |
| Molecular Weight | 624.54 g/mol [1] |
| Purity (Available Standard) | 99.82% [1] |
| Physical Form | Pale yellow crystal [2] |
| Water Solubility | Slightly soluble [2] |
| Good Solubility In | Ethanol, Methanol, DMSO. In DMSO: 100 mg/mL (160.12 mM) [2] [1] |
The primary challenge is this compound's low solubility in aqueous solutions, which limits its absorption and bioavailability [2]. For a drug to be absorbed in the gastrointestinal tract, it must first be in a dissolved state, making this a critical parameter to optimize [3].
Here are techniques successfully applied to this compound or, by analogy, to flavonoids with similar poor solubility profiles like naringenin (NAR) and naringin (NG).
This involves forming an inclusion complex between the drug molecule and cyclodextrin, enhancing solubility and stability.
This technique disperses the drug at a molecular level within an inert, water-soluble polymer carrier.
A reliable analytical method is crucial for evaluating the success of your solubilization experiments.
The following diagram outlines a logical workflow for a project aimed at improving this compound's solubility, from preparation to final analysis.
Q1: The dissolution rate of my this compound complex is lower than expected. What could be wrong?
Q2: How can I accurately measure the concentration of this compound in my dissolution samples?
Q3: Are there any safety concerns with the solubilizing excipients mentioned?
Current research indicates that narcissin, a natural flavonoid, induces developmental toxicity and cardiotoxicity in zebrafish embryos primarily through two signaling pathways [1].
The table below summarizes the key pathological effects and implicated mechanisms:
| Aspect of Toxicity | Observed Effects in Zebrafish Embryos | Proposed Signaling Pathways |
|---|---|---|
| Developmental Toxicity | Reduced hatchability; Increased malformation rate; Shorter body length [1] | Nrf2/HO-1 pathway; Calcium signaling pathway [1] |
| Cardiotoxicity | Bradycardia (slow heart rate); Pericardial edema; Increased SV-BA distance; Diminished stroke volume and ejection fraction [1] | Nrf2/HO-1 pathway; Calcium signaling pathway [1] |
| Cellular Toxicity | Accumulation of Reactive Oxygen Species (ROS); Increased apoptotic cells in the heart [1] | Nrf2/HO-1 pathway [1] |
This mechanism can be visualized in the following pathway diagram:
A standardized protocol for functional cardiac imaging in zebrafish embryos is highly recommended for evaluating compounds like this compound [2]. The workflow involves several key stages, from embryo preparation to quantitative analysis.
You can adapt the following methodology, which is used for evaluating protective compounds against cardiotoxicity, to assess the toxic effects of this compound [3].
(End-diastolic diameter - End-systolic diameter) / End-diastolic diameter(End-diastolic volume - End-systolic volume) / End-diastolic volume [3]The table below addresses common experimental challenges and provides potential solutions based on standard zebrafish toxicology models.
| Problem | Possible Cause | Solution |
|---|---|---|
| High background malformation/mortality in controls | Poor embryo quality, suboptimal water quality, microbial contamination. | Strictly pre-select fertilized eggs; use fresh embryo medium; ensure water quality (pH 6.5-8.5, conductivity ~700 μS/cm) [4]. |
| No significant effect observed | Compound concentration too low; exposure window too short. | Conduct a dose-range finding test; consider static renewal of test solution every 48h to maintain compound concentration [4]. |
| Variable heart rate/function measurements | Temperature fluctuations during imaging; stress from handling. | Perform imaging in a temperature-controlled room at 28.5°C; allow larvae to acclimate after agarose embedding [4] [2]. |
| Inconsistent RNA-seq or qPCR results | Small sample size leading to high biological variability; RNA degradation. | Pool 15-30 larvae per sample for RNA extraction; check RNA Integrity Number (RIN) before sequencing [5]. |
The following table outlines the core experimental strategies used to determine if a compound like Narcissin disrupts calcium signaling. These methods assess everything from immediate calcium fluctuations to downstream functional consequences [1] [2].
| Investigation Focus | Key Experimental Methodologies | Information Gained |
|---|---|---|
| Calcium Dynamics | Live-cell imaging with fluorescent indicators (e.g., Fura-2, Fluo-3, GCaMP) [1] [3]; Use of Ca²⁺ chelators (BAPTA, EGTA) to probe microdomains [1]. | Direct visualization of changes in intracellular Ca²⁺ concentration ([Ca²⁺]i), including the spatial and temporal characteristics of the signal (e.g., oscillations, microdomains). |
| Downstream Signaling | Western Blot, Immunostaining for Ca²⁺-dependent proteins (e.g., Calmodulin, CaMKII, CDPKs) [4] [5]; FRET-based biosensors (e.g., cameleon) [1]. | Assessment of the activation status of key Ca²⁺-sensitive effector proteins and kinases. |
| Cellular Phenotype & Viability | Apoptosis assays (e.g., TUNEL, Annexin V staining); Measurement of mitochondrial membrane potential (ΔΨm) and ROS production [2] [5]. | Determination of ultimate cellular outcomes, such as cell death via apoptosis or necrosis, and identification of toxic mechanisms (e.g., ER stress, mitochondrial dysfunction). |
Once data is available, specific issues can be addressed in a question-and-answer format. Here is a template of how such FAQs might be structured.
Q1: Our initial live-cell imaging shows no change in global cytosolic Ca²⁺ upon this compound application. Does this rule out an effect on calcium signaling?
Q2: We suspect this compound induces apoptosis via ER stress. What are the key experiments to confirm this?
The following diagram illustrates a logical workflow for investigating a compound's effect on calcium signaling, from initial screening to mechanistic insight. This general approach can be applied to this compound.
Given the current lack of specific information, I suggest the following steps to advance your research:
Understanding the nature of ROS is the first step in diagnosing experimental issues. A common problem is the treatment of "ROS" as a single entity, which can lead to misinterpretation of data and failed experiments [1] [2].
The table below clarifies the key characteristics of different ROS, which is essential for selecting the right detection method and interpreting results correctly [1] [2].
| ROS Species | Chemical Formula | Reactivity & Lifespan | Primary Measurement Challenges |
|---|---|---|---|
| Superoxide Anion | O₂•⁻ | Selective reactivity; short-lived. Damages Fe-S cluster proteins [1]. | Rapid dismutation; difficult to detect directly without specific tools like EPR or HPLC [2]. |
| Hydrogen Peroxide | H₂O₂ | Relatively stable, poor reactivity with most biomolecules; acts as a key signalling molecule [1] [2]. | Common probes (e.g., DCFH-DA) are not specific for H₂O₂; can be enzymatically degraded or react with metals [2]. |
| Hydroxyl Radical | •OH | Extremely reactive; non-specific; instantaneously attacks all adjacent biomolecules [1] [2]. | Cannot be scavenged effectively in vivo due to near diffusion-controlled reaction rates; detected via damage products (e.g., hydroxy lipids, DNA bases) [2]. |
| Peroxynitrite | ONOO⁻/ONOOH | Highly reactive with thiols and metal centers; generated from O₂•⁻ and •NO [1]. | Formation is dependent on two other reactive species; often identified by specific reaction products like 3-nitrotyrosine [1]. |
Here are solutions to common problems researchers face when working with ROS.
Q1: My ROS probe (e.g., DCFH-DA) is giving me inconsistent results. What could be wrong?
Q2: I used an "antioxidant" (e.g., N-Acetylcysteine, NAC) but saw no effect on my oxidative damage marker. Why?
Q3: How can I be sure that a NOX enzyme is the source of ROS in my experiment?
The following diagram outlines a robust methodology for approaching ROS measurement, from design to interpretation, helping to avoid common pitfalls.
Since specific data on this compound was not available in this search, here are practical steps to find the information you need:
The Nrf2/HO-1 pathway is a crucial cellular defense mechanism that maintains redox homeostasis and protects against oxidative stress [1] [2] [3]. Under physiological conditions, the Nrf2 transcription factor is bound in the cytoplasm by its inhibitor, Keap1, and is constantly targeted for degradation [2]. Upon exposure to oxidative stress or electrophiles, Nrf2 is released, accumulates in the nucleus, and forms a heterodimer with small Maf (sMAF) proteins. This complex then binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1) [2] [3].
HO-1 and its metabolic products (biliverdin, carbon monoxide, and iron ions) exert powerful antioxidant, anti-inflammatory, and anti-apoptotic effects [1] [3]. This makes the pathway a promising therapeutic target for various conditions, from liver diseases to neurological disorders [1] [2] [4].
The diagram below illustrates the core mechanism of this pathway.
The following table summarizes key experimental findings from recent studies that successfully targeted the Nrf2/HO-1 pathway, demonstrating its therapeutic potential.
| Study Context | Intervention / Compound | Key Experimental Findings | Proposed Mechanism of Action |
|---|
| Acute Graft-versus-Host Disease (aGVHD) [5] | Hyperbaric Oxygen Therapy (HBOT) | • Prolonged overall survival in mice. • Reduced pathological injury in target organs. • Lowered ROS & pro-inflammatory cytokines (IL-6, TNF-α). • Lower incidence of aGVHD in clinical cohort. | Activates Nrf2/HO-1 signaling pathway. | | Cerebral Ischemia-Reperfusion Injury [4] | Novel Imide Antioxidant (Z3) | • Showed superior antioxidant effect in PC12 cells. • Reduced ROS levels. • Improved outcomes in model mice (TTC staining, neurobehavior). | Binds to Nrf2 and activates the Nrf2/HO-1 pathway. | | Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) [1] | Natural Compounds (e.g., Aucubin, Gastrodin) | • Improved lipid metabolic dysfunction. • Regulated antioxidant enzyme levels. • Eliminated lipid peroxides. | Activates the Nrf2/HO-1 signaling axis. | | Arthrofibrosis [6] | NRF2 Pathway Activation | • Suppressed myofibroblast ferroptosis. | Activates NRF2/SLC7A11/GPX4 axis to regulate oxidative stress. |
Here are solutions to frequently encountered problems when researching the Nrf2/HO-1 pathway.
Problem: Inconsistent or Weak Nrf2 Pathway Activation
Problem: High Background ROS Obscures Results
Problem: Difficulty Proving the Pathway's Specific Role
Below is a generalized workflow for evaluating Nrf2/HO-1 pathway activation, synthesized from the examined studies [5] [4].
The table below summarizes common issues and initial guidance [1].
| Question | Initial Guidance / Potential Cause |
|---|---|
| Low Sensitivity or Poor Detection | Narcissin lacks a strong chromophore, making UV detection difficult. Consider mass spectrometry or derivatization [1]. |
| Encountering Matrix Effects | Co-extraction of complex sample components can suppress or enhance signal. Use efficient cleanup methods like dSPE [2]. |
| Poor Chromatographic Separation | Could be due to suboptimal column chemistry or mobile phase. Method development is critical for complex matrices [3]. |
| Inconsistent Recovery Rates | Inefficient extraction or purification. Optimize solvent types, volumes, and adsorbent amounts [2]. |
Matrix effects are a major source of interference when analyzing compounds in complex samples like herbs or biological tissues [2].
This compound's structure makes it unsuitable for conventional UV detection [1].
For reliable detection and to minimize interference, the mass spectrometer parameters must be optimized. The following workflow illustrates this critical process, and the table below expands on the key parameters to target.
The table below provides an example of how optimized parameters for polyphenolic compounds (structurally similar challenges) can be documented [3].
| Component | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Rutin | 609.1 | 299.8 / 270.8 | 105 | 40 / 60 |
| Isoquercitrin | 462.9 | 299.8 / 270.8 | 150 | 30 / 45 |
| Kaempferol-3-rutinoside | 593.1 | 285.1 / 255.0 | 140 | 30 / 55 |
| This compound | 623.0 | 315.0 / 299.0 | 140 | 25 / 50 |
| Astragalin | 447.1 | 283.9 / 255.0 | 100 | 25 / 35 |
| Isorhamnetin-3-O-glucoside | 477.0 | 314.0 / 271.1 | 140 | 25 / 45 |
The following diagram summarizes a robust sample preparation and analysis workflow you can adapt, incorporating the troubleshooting points mentioned above.
The following table summarizes a specific set of optimized conditions for extracting narcissin using a modern, green technique:
| Parameter | Specification |
|---|---|
| Extraction Technique | Sequential-Slective Supercritical Fluid Extraction (S3FE) [1] |
| Target Compound | This compound (Isorhamnetin-3-O-rutinoside) [1] |
| Plant Source | Calendula officinalis L. (marigold flowers) [1] |
| Extraction Step | Second step (for polar compounds) [1] |
| Temperature | 40 °C [1] |
| Modifier | Ethanol (EtOH) and Water (H₂O) [1] |
| Modifier Composition | 30% total modifier, with the modifier itself being EtOH:H₂O (80:20, v:v) [1] |
| Extraction Time | 60 minutes (total for the two-step sequential process) [1] |
The extraction of this compound can be integrated into a sequential process designed to extract compounds of different polarities from the same plant material. The workflow for this approach can be visualized as follows:
What is the advantage of using Sequential Supercritical Fluid Extraction (S3FE) for this compound? The primary advantage is the ability to perform a selective, multi-step extraction on the same batch of plant material without changing the extraction system. This allows you to first obtain a non-polar extract rich in compounds like triterpenoid esters, followed by a polar extract containing this compound, thereby maximizing the value of your biomass and reducing processing steps [1].
Why is a mixture of ethanol and water used as a modifier in the SFE of this compound? Supercritical CO₂ is inherently non-polar and inefficient at extracting polar flavonoids. Adding a polar modifier like ethanol makes the solvent system capable of dissolving this compound. The further addition of water is believed to modulate the polarity of the modifier mixture and potentially improve the extraction efficiency of highly polar glycosylated flavonoids like this compound by more closely matching their solubility characteristics [1].
I have issues with low yield. What are the key factors to re-optimize? Based on the experimental design used in the research, you should focus on:
For researchers requiring high sensitivity and specificity, particularly in complex matrices like berries, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique. The following method, adapted from a 2025 study, is validated for the simultaneous determination of 32 polyphenolic compounds, including Narcissin [1].
| Parameter | Specification |
|---|---|
| Detection Instrument | HPLC-MS/MS with electrospray ionization (ESI) |
| Ionization Mode | Negative |
| Chromatographic Column | ZORBAX Extend-C18 (3.0 × 100 mm, 1.8 μm) or equivalent [1] |
| Mobile Phase | Gradient of Acetonitrile and Water [1] |
| Sample Diluent | 80% Ethanol in Water [1] |
| Sample Preparation | Extraction followed by purification on an HLB solid-phase extraction column [1] |
| MS Operating Mode | Multiple Reaction Monitoring (MRM) |
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 623.0 [1] |
| Quantitative Product Ion (m/z) | 315.0 [1] |
| Qualitative Product Ion (m/z) | 299.0 [1] |
| Fragmentor Voltage | 140 V [1] |
| Collision Energy (CE) | 25 eV (for 315.0) / 50 eV (for 299.0) [1] |
The workflow for this analytical method can be visualized as follows:
This guide addresses common issues you might encounter during analysis.
Q1: What are the key validation parameters for a this compound purity method? A method should be validated for linearity (R² > 0.99), precision (RSD < 5.8%), accuracy (recovery 82.8–104.8%), and sensitivity (LOD and LOQ). These ensure the method is reliable and fit for its purpose [1].
Q2: My this compound lacks a strong chromophore. Can I still use HPLC-UV? This is a significant challenge. While HPLC-UV is common, compounds like this compound that lack a strong chromophore are less susceptible to UV detection, leading to poor sensitivity. Mass spectrometry (MS) or a Refractive Index Detector (RID) are better choices, as they do not rely on UV absorption for detection [2].
Q3: Are there greener alternatives for purity assessment? Yes. The principles of Green Analytical Chemistry (GAC) encourage reducing hazardous solvent use. You can evaluate your method's greenness using tools like the Green Analytical Procedure Index (GAPI) or AGREE [2]. Furthermore, Supercritical Fluid Chromatography (SFC), which uses supercritical CO₂ as the main mobile phase, is an excellent green alternative to traditional HPLC and has been successfully coupled with qNMR for high-accuracy purity assessment [3].
Q4: How can I handle isomers or compounds without UV absorption? For complex separations involving isomers or UV-transparent compounds, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful complementary technique. It can be used to fuel solvent system selection for purification methods like Counter-Current Separation (CCS) by providing structural information that HPLC-UV cannot [4].
The table below summarizes the core mechanisms through which Narcissin and Remdesivir are predicted to exert their antiviral effects.
| Feature | This compound (A Flavonoid) | Remdesivir (Nucleotide Analogue Prodrug) |
|---|---|---|
| Chemical Class | Natural flavonoid glycoside (Isorhamnetin-3-O-rutinoside) [1] | Synthetic nucleoside analogue prodrug [2] |
| Primary Target | Binds to and inhibits multiple viral proteins [1] | RNA-Dependent RNA Polymerase (RdRp) [2] |
| Mechanism of Action | - Spike Protein (RBD): May block viral entry by binding to the receptor-binding domain [1].
This table presents a side-by-side comparison of key experimental findings from the literature.
| Aspect | This compound | Remdesivir |
|---|---|---|
| Antiviral Evidence Level | Primarily in silico (computational) predictions [1]. | In vitro, in vivo, and clinical trial data against multiple viruses, including FDA approval for COVID-19 [2]. |
| Key Molecular Docking Findings | Showed higher binding affinity (more negative MolDock score) than Remdesivir for Mpro (6XBG) and RdRp (7BTF), forming multiple hydrogen bonds for stable binding [1]. | Showed higher binding affinity for one specific Spike-RBD (7BZ5) target. Its binding to RdRp is the established mechanism leading to chain termination [1] [2]. |
| Reported Resistance | Not currently reported (limited research). | SARS-CoV-2 can develop resistance via mutations in the RdRp (nsp12 gene), such as S759A, V166A/L, and E796D, which reduce drug susceptibility [3]. |
| Therapeutic Potential & Status | A potential multi-target antiviral candidate; requires in vitro and in vivo validation [1]. | A clinically validated, broad-spectrum antiviral; used for hospitalized COVID-19 patients; also explored for other viral infections and in oncology [2]. |
To contextualize the data, here are the methodologies behind the key findings.
The comparative data for this compound and Remdesivir were generated using the following computational protocol [1]:
The understanding of Remdesivir's action and resistance comes from various biochemical and virological studies [2] [3]:
The diagrams below illustrate the established mechanism of Remdesivir and the conceptual multi-target approach of flavonoids like this compound.
The table below summarizes the key experimental findings for Narcissin and Apigenin against specific SARS-CoV-2 viral proteins, with Remdesivir included as a reference drug [1].
| Target Viral Protein | Ligand | MolDock Score (kcal/mol) | Number of Hydrogen Bonds | Key Binding Interactions |
|---|---|---|---|---|
| Main Protease (Mpro / 6XBG) | This compound | -151.124 | 12 | Phe3, Lys5, Glu288 [1] |
| Apigenin | -98.20 | 6 | Gly138, Glu288 [1] | |
| Remdesivir | -150.12 | Information not specified | Information not specified | |
| RNA-dependent RNA Polymerase (7BTF) | This compound | -109.32 | 8 | Information not specified [1] |
| Apigenin | -93.403 | 5 | Asn459, Thr462, Arg349, Met629 [1] | |
| Remdesivir | -113.44 | Information not specified | Information not specified | |
| Spike Receptor Binding Domain (7BZ5) | This compound | -44.78 | Information not specified | Information not specified |
| Apigenin | -60.074 | Information not specified | Information not specified | |
| Remdesivir | -85.98 | Information not specified | Information not specified | |
| Papain-like Protease (4P16) | This compound | -91.462 | Information not specified | Information not specified |
| Apigenin | -47.314 | Information not specified | Information not specified | |
| Remdesivir | -43.64 | Information not specified | Information not specified |
The comparative data is largely derived from a specific molecular docking study. Here is a detailed breakdown of the experimental protocol [1]:
This workflow for a molecular docking study can be visualized as follows:
Beyond the direct comparison, research suggests these flavonoids employ multi-target inhibition strategies.
Multi-Target Inhibition by Apigenin: A 2024 computational exploration identified Apigenin as a multi-target inhibitor. The study predicted, with subsequent molecular dynamics stability confirmation, that Apigenin can bind to proteins involved in virus entry (Cathepsin L), assembly (Viral M and E proteins), and the host inflammatory response (TLR4, NF-κB, NLRP3) [2]. This suggests a potential to simultaneously block viral replication and mitigate the damaging cytokine storm in COVID-19.
Broader Flavonoid Antiviral Mechanisms: Other flavonoids provide clues to potential mechanisms. Naringenin, for example, exhibits potent anti-coronavirus activity by inhibiting Two-Pore Channels (TPCs) in endo-lysosomal compartments, which are critical for viral trafficking and entry [3]. Furthermore, some flavonoids' antiviral activity is enhanced when in glycosylated form (linked to a sugar molecule), which can improve solubility and bioavailability [4].
For a comprehensive comparison, toxicity profiles typically evaluate multiple aspects across different compounds or models. The table below outlines the core components that should be compared, using examples from the available studies on naringin.
| Toxicological Aspect | Comparison Compounds/Models | Key Comparative Data Points | Experimental Outcomes (Examples) |
|---|---|---|---|
| Acute Toxicity | Naringin (in Beagle dogs) [1] [2] | LD₅₀ (Lethal Dose 50%) | Single oral dose >5 g/kg caused no mortality or adverse effects [1] [2]. |
| Organic chemicals (in rabbits) [3] | LD₅₀ (dermal exposure) | Analyzed via solubility parameters; species-specific differences noted [3]. | |
| Subchronic/Chronic Toxicity | Naringin (in Beagle dogs) [1] [2] | NOAEL (No-Observed-Adverse-Effect Level) | NOAEL of at least 500 mg/kg/day for 3 and 6 months [1] [2]. |
| Naringin (in SD rats) [2] | NOAEL | NOAEL >1250 mg/kg/day for 13 weeks and 6 months [2]. | |
| Narcotic compounds (in aquatic species) [4] | ACR (Acute-to-Chronic Ratio) | Methanol & ethanol show unexpectedly high ACRs vs. 2-propanol [4]. | |
| Mechanism-Specific Toxicity | DNA Damaging Agents (DDI) vs. Non-DDI [5] | Transcriptomic biomarker (TGx-DDI) | Classifies true DNA damage inducers; helps de-risk false positives from in vitro assays [5]. |
| Narcotics vs. Excess Toxicity [6] | Structural Alerts | Model discriminates specific toxicants from baseline narcotics using structural features [6]. |
When constructing a profile, the methodology behind the data is critical. Here are detailed protocols for key tests referenced in the table.
Acute Oral Toxicity Study (e.g., in Beagle dogs) [1] [2]
Repeated-Dose (Subchronic/Chronic) Toxicity Study (e.g., in Beagle dogs) [1] [2]
TGx-DDI Transcriptomic Biomarker Assay (in TK6 cells) [5]
The following diagram integrates these experimental approaches into a logical workflow for comprehensive toxicity profiling.
The inability to find data on "Narcissin" highlights a common challenge in research. To proceed, I suggest you:
The table below summarizes the key binding affinity data for this compound from computational molecular docking studies.
| Target Protein | Virus | Reported Binding Affinity / Score | Comparison Drug (Score) | Primary Citation |
|---|---|---|---|---|
| Main Protease (MPro, 3CLpro) | SARS-CoV-2 | MolDock Score: -151.124 kcal/mol [1] | Remdesivir: -150.12 kcal/mol [1] | [1] |
| Main Protease (MPro) | SARS-CoV-2 | Binding energy: -72.984 kJ/mol (MM-PBSA) [2] | Rutin: -86.832 kJ/mol [2] | [2] |
| RNA-dependent RNA Polymerase (RdRp) | SARS-CoV-2 | MolDock Score: -109.32 kcal/mol [1] | Remdesivir: -93.403 kcal/mol [1] | [1] |
| Spike Protein RBD | SARS-CoV-2 | MolDock Score: -44.78 kcal/mol [1] | Remdesivir: -85.98 kcal/mol [1] | [1] |
| Papain-like Protease (PLpro) | MERS-CoV | MolDock Score: -91.462 kcal/mol [1] | Remdesivir: -43.64 kcal/mol [1] | [1] |
| PPARγ (Non-viral target) | N/A | Proposed antagonist; stability comparable to inhibitor SR1664 [3] | SR1664 [3] | [3] |
The data on this compound was generated using established in silico protocols. Here are the detailed methodologies for the key approaches cited:
Molecular Docking (from [1]): This study used the Molegro Virtual Docker (MVD) software. The 3D structures of viral proteins were obtained from the Protein Data Bank (PDB). Water molecules and original ligands were removed from the proteins, and missing hydrogen atoms and charges were added. The structure of this compound was energy-minimized using an MM2 force field. Docking was performed using the MolDock search algorithm, and the resulting poses were ranked based on the MolDock Score and ReRank Score, which estimate binding energy.
Molecular Dynamics (MD) & Binding Energy Calculation (from [2]): This protocol goes beyond simple docking. After docking this compound into the SARS-CoV-2 Main Protease (MPro), researchers performed Molecular Dynamics (MD) simulations using the GROMACS software. This simulation models the physical movements of the protein-ligand complex in a simulated solvent over time (e.g., 100-200 nanoseconds) to assess the stability of the binding pose. Finally, the more accurate MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area) method was used on the simulation trajectories to calculate the binding free energy.
MD for PPARγ Binding (from [3]): This study also utilized MD simulations (specifically Steered MD) to understand the unbinding behavior of this compound from the PPARγ protein. This technique simulates the process of the ligand being pulled out of the binding pocket, providing insights into the binding stability and the structural changes it induces.
The following diagram illustrates the typical research workflow for identifying a compound like this compound, showing the gap between in silico discovery and experimental confirmation.
As the diagram shows, the current research on this compound's antiviral properties, based on the search results, concludes at the computational validation stage [2] [1]. The critical step of experimental validation remains a gap in the available literature.
The table below summarizes the molecular docking scores for Narcissin and a control drug (Remdesivir) against various SARS-CoV-2 viral proteins, as reported in a 2021 computational study [1]. Lower (more negative) MolDock scores suggest stronger predicted binding.
| Target Protein | PDB ID | This compound (MolDock Score) | Remdesivir (MolDock Score) |
|---|---|---|---|
| SARS-CoV-2 Main Protease | 6XBG | -151.124 | -150.12 |
| MERS-CoV Papain-like Protease | 4P16 | -91.462 | -43.64 |
| SARS-CoV-2 RNA Polymerase | 7BTF | -109.32 | -93.403 |
| MERS-CoV Spike-RBD | 4KRO | -101.704 | -15.96 |
| SARS-CoV-2 Spike-RBD | 7BZ5 | -44.78 | -85.98 |
> Important Note: This data comes from a single in-silico (computational) docking study and does not constitute experimental validation. The binding affinity for the SARS-CoV-2 Spike-RBD is predicted to be weaker for this compound than for Remdesivir in this model [1].
The computational study employed the following methodology [1]:
The following diagram outlines a general workflow for computationally assessing and experimentally validating a compound's binding affinity, based on common practices in the field [2] [3].
The available data for this compound is primarily at the first step of this pipeline [1]. Full validation requires proceeding through the subsequent steps.
The current search results lack the experimental data needed for a robust comparison guide. To advance your research, consider the following steps:
| Structural Feature | Role in Biological Activity | Examples / Experimental Evidence |
|---|---|---|
| Glycosylation (Sugar Moieties) | Impacts bioavailability and activity; can enhance or reduce potency depending on position and number [1]. | Flavanones with sugar moieties showed higher BACE1 inhibitory activity than their aglycones [1]. |
| Hydroxyl Groups on Ring B | Critical for hydrogen bonding with catalytic sites of target enzymes; three free OH groups may be optimal for some effects [1] [2]. | A C3' OH is vital for neuroprotective/antioxidant activity [3]. For ocular blood flow, 3 free OH groups (e.g., naringenin) produced optimal effects [2]. |
| Methoxy Groups | Can increase lipophilicity and affect BBB permeability; specific positions are key [3]. | A methoxy substituent at the C7 position of ring A plays a vital role in neuroprotective and antioxidant activity [3]. |
| C-ring Saturation | Distinguishes flavonoid subclasses (e.g., flavones vs. flavanones); affects planarity and binding [4]. | The core 2-phenylchromone skeleton is a source of activity, with conjugation and saturation influencing interactions [4] [5]. |
| Halogenation / Nitration | Introduced synthetically to significantly enhance potency via electron-withdrawing effects [6]. | Bromination or nitration on Ring B enhanced anti-dengue activity. 8-Bromobaicalein showed high potency [6]. |
The following diagram illustrates a typical workflow integrating these methods to establish a Structure-Activity Relationship.
Based on the general SAR rules, we can hypothesize about this compound's potential:
To conclude, while direct studies on this compound are lacking, the established SAR of flavonoids provides a strong foundation for predicting its bioactivity. The most direct path to obtaining the specific data you require would be:
This compound (also known as narcissoside) is a flavonol glycoside with the chemical formula C₂₈H₃₂O₁₆ and molecular weight of 624.54 g/mol. This compound is classified as a flavonoid derivative specifically categorized under the flavonol glycosides, characterized by its distinct glycosylation pattern. The compound features a quercetin aglycone core with specific sugar substitutions that significantly influence its bioavailability and biological activity [1].
This compound's chemical structure includes multiple hydroxyl groups that contribute to its potent antioxidant capabilities through free radical scavenging activity. The compound's glycosidic bonds affect its solubility characteristics, demonstrating good solubility in polar organic solvents like DMSO (100 mg/mL, 160.12 mM), but limited solubility in aqueous solutions without appropriate formulation aids [1]. From a drug development perspective, this compound exhibits favorable drug-likeness properties and has been predicted to have good oral bioavailability in pharmacokinetic studies, making it a promising candidate for further therapeutic development [2].
Table 1: Comprehensive summary of this compound's in vitro effects
| Effect Category | Experimental Model | Key Findings | Concentration/IC₅₀ | Mechanistic Insights |
|---|---|---|---|---|
| Antioxidant Activity | Authentic ONOO⁻ scavenging | Potent peroxynitrite scavenging | IC₅₀: 3.5 μM | Direct reactive nitrogen species neutralization |
| SIN-1-derived ONOO⁻ scavenging | Systems-based antioxidant effect | IC₅₀: 9.6 μM | Protection against protein/lipid oxidation | |
| Human blood plasma model | Reduced oxidative damage | Significant at extract concentrations | Protection of protein thiol groups, reduction of 3-nitrotyrosine formation and TBARS | |
| Neuroprotective Effects | 6-OHDA-treated SH-SY5Y cells | Reduced ROS and apoptosis | 0-1 μM | Increased GSH; Nrf2 pathway activation; JNK and p38 inhibition |
| α-synuclein accumulation (NL5901) | Reduced protein aggregation | 2 mM (3 days) | Mitigation of misfolded protein pathology | |
| Anti-inflammatory Activity | LPS-induced IL-12 p40 (BMDC) | Cytokine inhibition | >50 μM | Modulation of immune cell signaling |
| LPS-induced IL-6 (BMDC) | Cytokine inhibition | >50 μM | Inflammatory pathway regulation | |
| LPS-induced TNF-α (BMDC) | Cytokine inhibition | >50 μM | Downregulation of pro-inflammatory mediators | |
| Anti-viral Activity | EBV-EA activation (Raji cells) | Viral antigen inhibition | Not specified | Interference with viral activation mechanisms |
Diagram 1: this compound's neuroprotective signaling pathways
This compound demonstrates multifaceted antioxidant properties across various experimental models. The compound shows particularly strong activity against peroxynitrite (ONOO⁻), a potent biological oxidant and nitrating agent, with demonstrated IC₅₀ values of 3.5 μM against authentic ONOO⁻ and 9.6 μM against SIN-1-derived ONOO⁻ [1]. In more complex biological systems, this compound-containing purified extracts from Herniaria species significantly reduced oxidative damage in human blood plasma exposed to peroxynitrite-induced stress, demonstrating protection to both protein and lipid components [3] [4].
The neuroprotective capacity of this compound has been extensively documented in cellular models relevant to neurodegenerative conditions. In 6-OHDA-exposed SH-SY5Y neuroblastoma cells (a Parkinson's disease model), this compound treatment (0-1 μM) effectively inhibited the increase in reactive oxygen species and reduced apoptosis through activation of the Nrf2 pathway and inhibition of JNK and p38 signaling [1]. Additionally, this compound demonstrated ability to reduce α-synuclein accumulation in transgenic NL5901 nematodes, suggesting potential in addressing protein misfolding pathologies [1].
While this compound's anti-inflammatory effects in cellular models appear more moderate compared to its antioxidant activity, it still demonstrates measurable cytokine modulation. The compound showed inhibitory effects on LPS-induced IL-12 p40, IL-6, and TNF-α production in bone marrow-derived dendritic cells, though with IC₅₀ values exceeding 50 μM [1]. This suggests that while anti-inflammatory activity is present, it may be secondary to its primary antioxidant mechanisms or require metabolic activation not available in simple in vitro systems.
Table 2: Comprehensive summary of this compound's in vivo effects
| Disease Model | Experimental System | Administration Route | Key Findings | Mechanistic Insights |
|---|---|---|---|---|
| Skin Carcinogenesis | Mouse skin tumor promotion | Topical (85 nmol) | Inhibition of TPA-induced tumor promotion | Interference with carcinogen activation |
| Metabolic Disorder | PPARγ molecular docking | In silico prediction | PPARγ antagonism | Molecular docking simulations |
| Neuroprotection | Rat cerebral I/R injury | Oral pretreatment (21 days) | Reduced infarct size, improved functional recovery | NF-κB pathway suppression; cytokine reduction |
| Bioavailability | Pharmacokinetic predictions | In silico modeling | Favorable drug-likeness | Potential blood-brain barrier penetration |
Diagram 2: this compound's in vivo molecular targets and therapeutic applications
This compound demonstrates significant bioactivity in various in vivo models, though the available studies are more limited compared to in vitro investigations. In dermatological carcinogenesis models, topical application of this compound (85 nmol) effectively inhibited TPA-induced tumor promotion in mouse skin, suggesting potential as a chemopreventive agent [1]. This effect may be connected to its previously observed ability to inhibit Epstein-Barr virus early antigen activation in Raji cells, indicating interference with carcinogen activation pathways [1].
In the central nervous system, this compound and related flavonoids have demonstrated neuroprotective properties in experimental stroke models. Although direct in vivo evidence for this compound specifically is limited, studies on the structurally similar flavonoid naringenin provide supportive mechanistic insights. In rat models of focal cerebral ischemia/reperfusion injury, 21-day pretreatment with naringenin successfully reduced infarct size, improved functional recovery, and suppressed NF-κB-mediated inflammatory pathways [5]. These effects were accompanied by reduced levels of pro-inflammatory cytokines and inhibition of glial activation, suggesting a mechanism that may be shared among flavonol glycosides.
From a therapeutic target perspective, this compound has been identified as a potential PPARγ antagonist through virtual screening and molecular dynamics simulations [2]. This molecular docking analysis revealed that this compound binds strongly to the PPARγ ligand-binding domain in its inactive form, potentially inducing conformational changes that influence co-repressor binding and gene expression inhibition. This suggests potential applications in metabolic disorders, particularly obesity, where PPARγ modulation has established therapeutic value.
Diagram 3: Experimental workflow for studying this compound's bioactivity
Extraction and Purification Methods: this compound isolation typically begins with methanolic extraction of plant material (80% methanol, sonication 15 min, room temperature) followed by solid-phase extraction purification using C18 cartridges. The extracts are often fractionated by low-pressure liquid chromatography over RP C18 columns with step-gradient elution using acidified water and methanol [6]. Final purification may involve preparative HPLC to obtain this compound in high purity (>95%) for biological testing [6].
LC-MS Quantification: Phytochemical characterization and quantification of this compound employs LC-HR-QTOF-ESI-MS with C18 columns (e.g., 150 × 4.6 mm, 5μm) using gradient elution with 0.1% phosphoric acid in water and acetonitrile. Detection typically occurs at 360 nm with quantification against external standards [3] [6]. This method allows precise quantification of this compound content in complex plant extracts, such as the reported 7.4% in Herniaria glabra purified extracts [3] [4].
Antioxidant Activity Assays: The peroxynitrite scavenging activity is determined using authentic ONOO⁻ and SIN-1-derived ONOO⁻ with IC₅₀ calculation based on concentration-dependent inhibition [1]. In more complex biological systems, antioxidant effects are evaluated in human blood plasma exposed to peroxynitrite-induced oxidative stress, measuring biomarkers including 3-nitrotyrosine (protein oxidation), protein thiol groups (antioxidant capacity), and thiobarbituric acid-reactive substances (lipid peroxidation) [3] [4].
Cellular Activity Assays: Neuroprotective effects are evaluated in 6-OHDA-treated SH-SY5Y cells measuring ROS production (DCFH-DA assay), apoptosis (Annexin V/PI staining), and glutathione levels. Protein expression of Nrf2, JNK, and p38 is determined by Western blotting [1]. Anti-inflammatory activity is assessed in LPS-stimulated bone marrow-derived dendritic cells or microglial cells measuring cytokine production (IL-12, IL-6, TNF-α) by ELISA and nitric oxide production by Griess assay [1].
In Vivo Efficacy Models: For neuroprotection studies, cerebral ischemia/reperfusion injury models involve middle cerebral artery occlusion (1h) followed by reperfusion (23h) in rats pretreated with compound for 21 days, with assessment of infarct size, functional recovery, and biochemical parameters [5]. For dermatological applications, mouse skin tumor promotion models employ topical application of this compound (85 nmol) following TPA (1.7 nmol) treatment, evaluating tumor incidence and multiplicity [1].
Molecular Target Identification: Virtual screening and molecular dynamics simulations examine this compound's binding to potential targets like PPARγ, with steered MD simulations predicting unbinding behaviors and structural deformation upon ligand dissociation [2].
Despite the promising pharmacological profile of this compound, several significant research gaps remain that should be addressed in future studies. Currently, there is a pronounced imbalance between in vitro and in vivo data, with disproportionately few comprehensive in vivo studies validating the numerous mechanistic insights gained from cellular models. Additionally, pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME) remain poorly characterized, limiting accurate prediction of human dosing and bioavailability.
The existing literature also lacks systematic structure-activity relationship studies that could identify key structural features responsible for this compound's bioactivity and guide the development of more potent analogs. Furthermore, while this compound has shown activity across multiple therapeutic areas, there has been insufficient investigation into potential therapeutic synergies when combined with other bioactive compounds, particularly given that this compound naturally occurs in complex phytochemical mixtures.
Future research priorities should include: